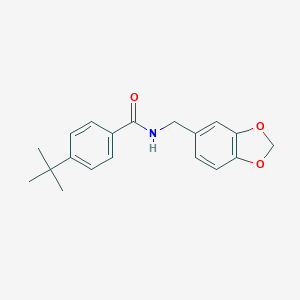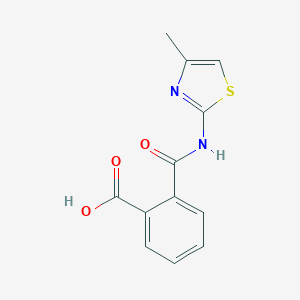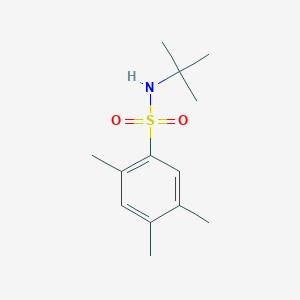
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide, also known as MPBD, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. MPBD belongs to the class of phenethylamines and has been found to exhibit unique biochemical and physiological effects.
作用机制
The mechanism of action of 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide involves its interaction with the serotonin receptor system. As a partial agonist at the 5-HT2A receptor, 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide can activate the receptor to a certain extent, leading to downstream signaling events. However, its activity is limited compared to full agonists such as LSD. 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has also been found to act as an antagonist at the 5-HT2B receptor, which can prevent the receptor from being activated by other ligands.
Biochemical and Physiological Effects:
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has been found to induce a range of biochemical and physiological effects in animal models. It has been shown to increase locomotor activity, alter body temperature, and induce head-twitch behavior. These effects are thought to be mediated by its interaction with the serotonin receptor system. 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has also been found to have anxiogenic effects, which may be useful in studying anxiety disorders.
实验室实验的优点和局限性
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has several advantages as a research tool. It has a high affinity for the 5-HT2A receptor, which is a target of interest in various fields such as neuroscience and psychiatry. It is also relatively easy to synthesize and can be obtained in high purity. However, there are also limitations to its use. 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has a short half-life, which can make it difficult to study its long-term effects. It is also not as potent as other phenethylamines such as LSD, which can limit its usefulness in certain experiments.
未来方向
There are several future directions for the study of 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide. One area of interest is its potential use in the treatment of anxiety disorders. Its anxiogenic effects may be useful in developing new therapies for these conditions. Another area of interest is its interaction with other serotonin receptor subtypes. Further research is needed to fully understand its activity at these receptors and its potential therapeutic uses. Overall, 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has the potential to be a valuable tool in scientific research and may lead to new discoveries in the field of neuroscience.
合成方法
The synthesis of 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with propylamine. The reaction is carried out in anhydrous conditions and in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography, yielding 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide as a white crystalline powder.
科学研究应用
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has been used in scientific research as a tool to study the serotonin receptor system. It has been found to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes such as mood regulation, perception, and cognition. 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has also been found to have a high affinity for the 5-HT2B receptor, which is implicated in cardiovascular function.
属性
产品名称 |
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide |
|---|---|
分子式 |
C12H19NO4S |
分子量 |
273.35 g/mol |
IUPAC 名称 |
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO4S/c1-5-6-13-18(14,15)12-8-10(16-3)9(2)7-11(12)17-4/h7-8,13H,5-6H2,1-4H3 |
InChI 键 |
FVAWAVLCPWDQFT-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC |
规范 SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)
![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)
![4-{[(2-methoxybenzyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B225399.png)

![4-iodo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B225413.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225420.png)



